molecular formula C21H20N4O2 B5310642 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile

Cat. No. B5310642
M. Wt: 360.4 g/mol
InChI Key: XRLUSBMHNHPKQK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets, such as enzymes and receptors, and modulating their activity.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of pro-inflammatory cytokines. In bacterial cells, this compound has been shown to disrupt the bacterial cell membrane and inhibit bacterial growth. In fluorescence sensing, this compound has been shown to exhibit high selectivity and sensitivity towards specific metal ions and biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile in lab experiments include its high selectivity and sensitivity towards specific cellular targets, its potential application in various fields, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the optimization of its biological activity for clinical use.
In conclusion, 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile involves the reaction of 2-aminobenzimidazole with 2-methoxy-4-(4-morpholinyl)benzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then subjected to cyclization and dehydration to yield the final compound.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has been studied for its potential application in various fields, including cancer treatment, antimicrobial activity, and fluorescence sensing. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has demonstrated significant activity against various bacterial strains. In fluorescence sensing, this compound has been used as a probe for detecting metal ions and biomolecules.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-26-20-13-17(25-8-10-27-11-9-25)7-6-15(20)12-16(14-22)21-23-18-4-2-3-5-19(18)24-21/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLUSBMHNHPKQK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCOCC2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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